molecular formula C4H4O3S2 B1583125 Thiophene-2-sulfonic acid CAS No. 79-84-5

Thiophene-2-sulfonic acid

Cat. No.: B1583125
CAS No.: 79-84-5
M. Wt: 164.2 g/mol
InChI Key: BSXLLFUSNQCWJP-UHFFFAOYSA-N
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Description

Thiophene-2-sulfonic acid is a compound with the CAS Number: 79-84-5 and a molecular weight of 165.21 . It is a solid at room temperature .


Synthesis Analysis

Thiophene derivatives are synthesized using various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is used to produce aminothiophene derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is 1H-1lambda3-thiophene-2-sulfonic acid . The InChI code is 1S/C4H5O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3,8H,(H,5,6,7) and the InChI key is KXOAGZRPXZJEPX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 165.21 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Chemical Properties and Reactions

Thiophene-2-sulfonic acid is known for being more readily sulfonated than benzene, indicating its utility in chemical separations and reactions. Particularly, it can be extracted from benzene derived from coal-tar distillates through sulfuric acid treatment. Its structure, similar to pyrrole and indole, demonstrates significant biochemical importance and exhibits reactivity that is dominated by its reactive heterocyclic ring system (Smith & Tatchell, 1969).

2. Photodegradation in Environmental Contexts

This compound plays a role in the photodegradation of crude oil components, specifically benzothiophenes. This process leads to the formation of 2-sulfobenzoic acid, which is significant for understanding the environmental impact of oil spills (Andersson & Bobinger, 1996).

3. Application in Polymer Science

In polymer science, this compound derivatives have been used in the synthesis of poly(benzo[c]thiophene-2-oxide), a material with potential applications in electronics due to its bandgap properties. This involves selective oxidation and thermal treatments to achieve the desired polymer characteristics (Ito et al., 2000).

4. Kinetic and Molecular Modeling Studies

Thiophene-based sulfonamides, which include this compound derivatives, have been the subject of kinetic and molecular modeling studies. These studies focus on their inhibition effects on certain enzymes and their potential for therapeutic agent design (Alım et al., 2020).

5. Thermophysical Properties

Research into the thermophysical properties of sulfur heterocycles like thiophene derivatives provides insight into their potential applications in various industrial processes. This includes studies on fusion temperatures, enthalpies, entropies, and heat capacities (Temprado et al., 2006).

6. Oxidative Desulfurization

This compound is also relevant in the context of oxidative desulfurization, a process important in the treatment of petroleum. This involves the use of sulfuric acid as an oxidant to transform sulfur compounds in petroleum into oxidized sulfur species (Nehlsen et al., 2006).

Safety and Hazards

Thiophene-2-sulfonic acid has several hazard statements including H302, H315, H319, H335 . The precautionary statement is P261 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing .

Future Directions

Thiophene-based analogs are being studied extensively due to their potential as biologically active compounds . They are essential in improving advanced compounds with a variety of biological effects . The future of thiophene-based compounds lies in further exploring their synthesis and biological applications .

Mechanism of Action

Action Environment

The action, efficacy, and stability of Thiophene-2-sulfonic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, pH levels, temperature, and light exposure . Furthermore, the compound’s effectiveness can be influenced by the physiological environment within the body, including the presence of other molecules, pH levels, and temperature.

Properties

IUPAC Name

thiophene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXLLFUSNQCWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276544
Record name thiophene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79-84-5
Record name thiophene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Thiophene-2-sulfonic acid derivatives as anti-proliferative agents?

A1: While the provided research papers focus on the synthesis and characterization of this compound derivatives, they do not delve into the specific mechanism of action for these compounds as anti-proliferative agents. Further research is needed to understand how these compounds interact with their biological targets and their downstream effects on cell proliferation.

Q2: What is the structural characterization of Tasisulam sodium (5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt)?

A2: Tasisulam sodium is a specific derivative of this compound. Its molecular formula is C11H5BrCl2NNaO4S2. [] While the research papers don't provide detailed spectroscopic data, they highlight the development of efficient synthetic routes for its large-scale production. []

Q3: How does the structure of this compound derivatives impact their activity?

A3: The research highlights the structure-activity relationship (SAR) of certain this compound derivatives. For example, one study focuses on derivatives where the thiophene ring is substituted with a halogen, and a phenyl ring carries various substituents like alkyl, alkoxy, halogen, cyano, and carboxy groups. [] These modifications are suggested to influence the compound's interaction with its target, ultimately affecting its activity and potency.

Q4: What are the challenges in synthesizing this compound derivatives, and how have researchers addressed them?

A4: The synthesis of this compound derivatives, particularly on a larger scale, presents challenges in terms of efficiency, impurity control, and worker safety. Researchers have developed a continuous Schotten–Baumann reaction method for synthesizing Tasisulam sodium, improving upon the initial carbonyl diimidazole method. [] This new approach reduces unit operations, minimizes worker exposure, and allows for production in standard laboratory settings. []

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